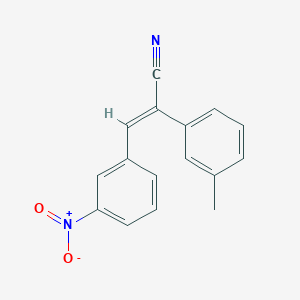![molecular formula C20H28N4O B5496096 1-Propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea](/img/structure/B5496096.png)
1-Propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea is a complex organic compound that features a quinoline moiety, a piperidine ring, and a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The piperidine ring is often prepared via hydrogenation of pyridine derivatives.
The final step involves the coupling of the quinoline and piperidine intermediates with an isocyanate to form the urea linkage. This reaction is typically carried out under mild conditions, using a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
1-Propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The nitro group in the quinoline ring can be reduced to an amine.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Quinoline amine.
Substitution: Halogenated piperidine derivatives.
科学研究应用
1-Propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-Propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The piperidine ring can interact with various receptors in the body, modulating their activity. The urea linkage can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial drugs.
Piperidine derivatives: Compounds like piperine, which is found in black pepper and has various pharmacological properties.
Urea derivatives: Compounds such as thiourea, which is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-Propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea is unique due to its combination of a quinoline moiety, a piperidine ring, and a urea linkage
属性
IUPAC Name |
1-propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-15(2)23-20(25)22-12-16-6-5-11-24(13-16)14-18-8-3-7-17-9-4-10-21-19(17)18/h3-4,7-10,15-16H,5-6,11-14H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKSLGLLKLAKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1CCCN(C1)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5496017.png)

![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5496040.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide dihydrochloride](/img/structure/B5496047.png)


![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5496069.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5496076.png)
![N-benzyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5496081.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5496088.png)
![2-(1H-benzimidazol-2-ylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B5496099.png)
![7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5496107.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5496108.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-nitrophenyl acetate](/img/structure/B5496110.png)
